8-Hydroxy-2-dipropylaminotetralin hydrobromide
Overview
Description
8-Hydroxy-2-dipropylaminotetralin hydrobromide, also known as 8-Hydroxy-DPAT hydrobromide, is a potent and selective serotonin 1A-receptor agonist . It is used experimentally to test the effects of serotonin .
Molecular Structure Analysis
The molecular formula of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is C16H26BrNO . The IUPAC name is 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is 328.29 g/mol .Scientific Research Applications
1. Neurological Research
8-Hydroxy-2-dipropylaminotetralin hydrobromide, commonly known as 8-OH-DPAT, has been extensively used in neurological research. It is primarily known for its role as a 5-HT1A receptor agonist. Studies have demonstrated its effects on spinal motor systems, indicating its potential in exploring spinal cord functionalities and disorders. For instance, Hasegawa and Ono (1996) observed that 8-OH-DPAT potentiates the amplitude of the monosynaptic reflex in intact rats while inhibiting it in spinalized rats, suggesting a dual role at supraspinal and spinal cord sites (Hasegawa & Ono, 1996).
2. Behavioral Pharmacology
8-OH-DPAT has been instrumental in behavioral pharmacology, especially in studying anxiety and depression. Cao and Rodgers (1996) used it to understand the behavioral effects of its enantiomers in mice, offering insights into the role of 5-HT1A receptors in anxiety-related processes (Cao & Rodgers, 1996). Additionally, research by Winsauer et al. (1999) showed that both full and partial 5-HT1A receptor agonists like 8-OH-DPAT can disrupt learning and performance in rats (Winsauer et al., 1999).
3. Epilepsy and Depression Research
In the context of epilepsy and depression, Yang et al. (2012) found that 8-OH-DPAT can improve neural plasticity in epileptic rats with depression, thereby suggesting its potential therapeutic applications (Yang et al., 2012).
4. Serotonin Receptor Research
The compound is also vital in serotonin receptor research, as evidenced by Glennon et al. (1988), who studied its binding at serotonin binding sites, contributing to our understanding of serotonergic agonists (Glennon et al., 1988).
5. Respiratory System Research
In respiratory system studies, Holtman and King (1994) examined the effects of 8-OH-DPAT on respiratory activity, revealing its action on neuronal structures at the ventral surface of the medulla (Holtman & King, 1994).
6. Psychopharmacology
In the field of psychopharmacology, Cervo and Samanin (1987) explored the potential antidepressant properties of 8-OH-DPAT, suggesting its utility in developing new antidepressant agents (Cervo & Samanin, 1987).
7. Pain Management Research
Research into pain management has also employed 8-OH-DPAT. Lin, Peng, and Willis (1996) showed its involvement in antinociception mediated by the periaqueductal gray, acting on spinal 5-HT1A receptors (Lin et al., 1996).
8. Sensorimotor System Study
Lastly, Demeulemeester et al. (2001) utilized 8-OH-DPAT to understand its effects on the sensorimotor system of rats, providing insights into disorders like OCD (Demeulemeester et al., 2001).
Future Directions
properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896822 | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
CAS RN |
76135-31-4, 87394-87-4 | |
Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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